molecular formula C17H26N4O2 B6944582 N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxamide

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxamide

Cat. No.: B6944582
M. Wt: 318.4 g/mol
InChI Key: RSSVLETZQRIECX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a dimethylamino group. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-5-15(22)21-11-7-8-13(12-21)17(23)20(4)14-9-6-10-18-16(14)19(2)3/h6,9-10,13H,5,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSVLETZQRIECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)N(C)C2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperidine intermediate.

    Dimethylamino Group Addition: The dimethylamino group is added through a reductive amination process, where a dimethylamine reacts with an aldehyde or ketone precursor in the presence of a reducing agent such as sodium cyanoborohydride.

    Final Coupling: The final step involves coupling the pyridine and piperidine intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen atoms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: N-oxides, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyridine derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by mimicking the substrate or binding to an allosteric site, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxamide
  • **N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxylate
  • **N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1-propanoylpiperidine-3-carboxylamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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